Taletrectinib
Overview
Description
Taletrectinib (also known as AB-106 or DS-6051b) is a potent, selective, orally available next-generation ROS1 inhibitor . It is being evaluated for the treatment of ROS1-positive non-small-cell lung cancer (NSCLC) in people who have not previously received treatment with a tyrosine kinase inhibitor (TKI-naïve), as well as people who have previously received treatment with a TKI .
Scientific Research Applications
Phase I Study of Taletrectinib in Advanced Solid Tumors : Taletrectinib showed promising results in a phase I study for treating patients with advanced solid tumors, especially those with neuroendocrine tumors or tumors harboring ROS1/NTRK rearrangements. The study found manageable toxicities at the maximum tolerated dose of 800 mg daily and preliminary efficacy in patients with crizotinib-refractory ROS1+ NSCLC (Papadopoulos et al., 2020).
Metabolism of Taletrectinib : A study on the metabolism of taletrectinib using rat, dog, and human liver microsomes identified several metabolites and revealed the drug's phase I and phase II metabolic pathways. This research contributes to understanding the pharmacological effect and toxicity of taletrectinib (Ye et al., 2021).
TRUST-II Study for Taletrectinib in ROS1 Fusion–Positive Lung Cancer and Other Solid Tumors : This phase II study evaluated the efficacy and safety of taletrectinib for ROS1 fusion-positive advanced metastatic NSCLC and other solid tumors. It aimed to assess the response rate and safety profile in different cohorts of patients with varying levels of previous treatment exposure (Nagasaka et al., 2022).
Efficacy of Taletrectinib in ROS1+ NSCLC : An updated pooled analysis from U.S. and Japan Phase 1 studies showed that taletrectinib has meaningful clinical activity in patients with advanced ROS1+ NSCLC who are ROS1 TKI-naive or crizotinib-refractory. This demonstrates its potential in targeted cancer therapy (Ou et al., 2020).
Efficacy and Safety of Taletrectinib in TKI-Naïve or Crizotinib-Pretreated ROS1-Positive NSCLC : Another study demonstrated the efficacy and safety of taletrectinib in Chinese ROS1-positive NSCLC patients who were either TKI-naïve or had been pretreated with crizotinib. This study further underlines taletrectinib’s potential in treating patients with brain metastasis and ROS1 secondary mutations (Li et al., 2022).
Taletrectinib in Metastatic NSCLC Patients with ROS1 Fusion : Preliminary results from the TRUST study highlighted the promising clinical activity and tolerability of taletrectinib in NSCLC patients with ROS1 fusion, further supporting its use as a targeted therapy (Zhou et al., 2021).
Safety And Hazards
Taletrectinib has demonstrated meaningful clinical efficacy and was well tolerated in patients with ROS1 positive NSCLC . The most common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, transaminase elevation, anemia, neutrophil count decrease, etc. were Grade 1 or 2, and the most common AEs (below 10%) were ALT/AST increased but reversible .
Future Directions
Taletrectinib has the potential to improve progression-free survival (PFS) based on its greater potency against ROS1+ tumors and high CNS penetration . By selectively inhibiting ROS1 wild-type and its resistant mutations over TRKB, Taletrectinib has a better safety profile with minimal CNS-related AEs compared to other ROS1+ inhibitors . The ongoing TRUST-II study is a global phase II study of Taletrectinib, which is enrolling patients in North America, Europe, and Asia .
properties
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine;hexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O.C6H10O4/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18;7-5(8)3-1-2-4-6(9)10/h3-13,15-16H,14,25H2,1-2H3,(H,27,28);1-4H2,(H,7,8)(H,9,10)/t15-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORJQZDOULKINH-QNBGGDODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taletrectinib | |
CAS RN |
1505515-69-4 | |
Record name | Taletrectinib adipate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505515694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALETRECTINIB ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KLL51GNBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.